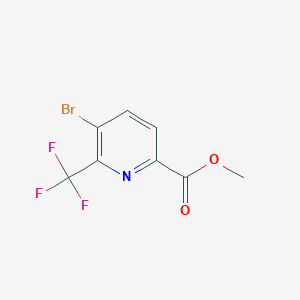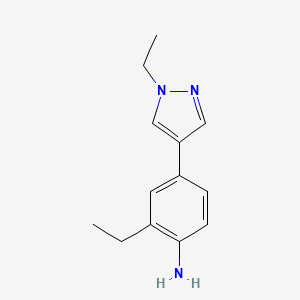![molecular formula C10H11BrN2OS B13891650 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate . This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired thienopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The thienopyridine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar fused ring system but differ in the position of the sulfur and nitrogen atoms.
Thienothiophenes: These compounds contain two fused thiophene rings and exhibit different electronic properties.
Uniqueness
7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both bromine and methylaminomethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H11BrN2OS |
|---|---|
Molekulargewicht |
287.18 g/mol |
IUPAC-Name |
7-bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C10H11BrN2OS/c1-12-4-6-3-7-9(15-6)8(11)5-13(2)10(7)14/h3,5,12H,4H2,1-2H3 |
InChI-Schlüssel |
BAALCUBYXCYXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC2=C(S1)C(=CN(C2=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


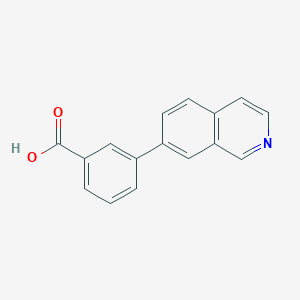
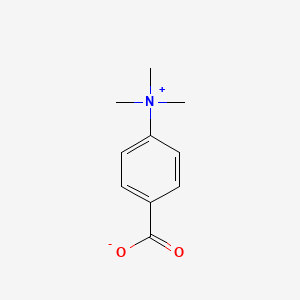
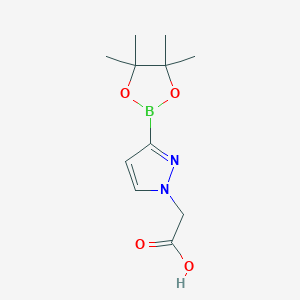
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
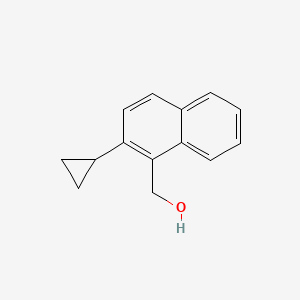
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
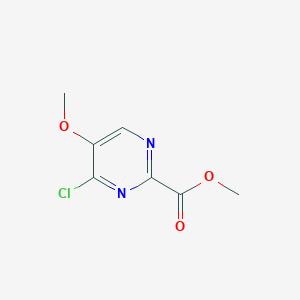

![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
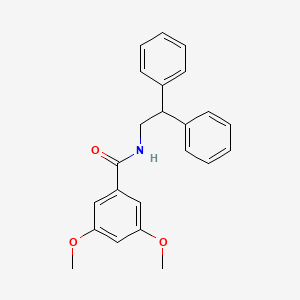

![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
